molecular formula C19H14N4S B12921652 N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline CAS No. 88518-10-9

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline

Cat. No.: B12921652
CAS No.: 88518-10-9
M. Wt: 330.4 g/mol
InChI Key: UQSWKCGTKULKRV-UHFFFAOYSA-N
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Description

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and substituted with phenyl and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and phenyl groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with pyridine-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), sulfonation with sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline can be compared with other similar compounds, such as:

    N-Phenyl-2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)aniline: Similar structure but with the pyridine ring at a different position, leading to variations in biological activity.

    N-Phenyl-2-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)aniline: Another positional isomer with distinct properties.

    N-Phenyl-2-(5-(pyrimidin-4-yl)-1,3,4-thiadiazol-2-yl)aniline: Contains a pyrimidine ring instead of pyridine, which can alter its reactivity and applications.

Properties

CAS No.

88518-10-9

Molecular Formula

C19H14N4S

Molecular Weight

330.4 g/mol

IUPAC Name

N-phenyl-2-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)aniline

InChI

InChI=1S/C19H14N4S/c1-2-6-15(7-3-1)21-17-9-5-4-8-16(17)19-23-22-18(24-19)14-10-12-20-13-11-14/h1-13,21H

InChI Key

UQSWKCGTKULKRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=NC=C4

Origin of Product

United States

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